An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one (CAS 18700-22-6)
An In-depth Technical Guide to the Physicochemical Properties of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one (CAS 18700-22-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Methyl-8-azabicyclo[3.2.1]octan-6-one, a structural isomer of the well-known tropinone, belongs to the tropane alkaloid family. This class of compounds is of significant interest in medicinal chemistry due to the rigid bicyclic 8-azabicyclo[3.2.1]octane core, which serves as a valuable scaffold in the design of biologically active molecules.[1] While specific experimental data for the 6-oxo isomer (CAS 18700-22-6) is not extensively documented in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties. This analysis is grounded in the established characteristics of the 8-azabicyclo[3.2.1]octane framework and its derivatives, particularly the extensively studied 3-oxo isomer, tropinone. This document will delve into the structural nuances of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one, its expected physicochemical parameters, and standard methodologies for their empirical determination.
Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a defining feature of tropane alkaloids, a class of natural products and synthetic analogues with a broad spectrum of pharmacological activities.[2] This rigid bicyclic system provides a fixed three-dimensional orientation for substituents, making it a privileged scaffold for interacting with various biological targets, including receptors and transporters in the central nervous system.[1][3] Derivatives of this scaffold are known to exhibit anticholinergic, stimulant, and anesthetic properties.[1][3] The parent compound, tropinone (8-Methyl-8-azabicyclo[3.2.1]octan-3-one), is a classic example, famously synthesized by Robinson in a biomimetic one-pot reaction.[4][5] The specific placement of functional groups on this scaffold is critical in determining the molecule's biological activity and physicochemical properties.
Molecular Structure and Isomerism
8-Methyl-8-azabicyclo[3.2.1]octan-6-one is a structural isomer of tropinone, with the key difference being the position of the carbonyl group on the bicyclic ring. In the target molecule, the ketone is located at the C6 position, whereas in tropinone, it is at the C3 position. This seemingly minor change can have significant implications for the molecule's symmetry, polarity, and reactivity.
Caption: Comparison of the chemical structures of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one and its isomer, Tropinone.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for 8-Methyl-8-azabicyclo[3.2.1]octan-6-one, the following table presents a combination of computed properties for a closely related unsaturated analog, 8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-one, and established data for tropinone to provide a scientifically grounded estimation.
| Property | Predicted/Comparative Value | Source |
| Molecular Formula | C₈H₁₃NO | [6] |
| Molecular Weight | 139.19 g/mol | [6] |
| Melting Point | Expected to be a low-melting solid or liquid at room temperature. For comparison, Tropinone has a melting point of 40-44 °C. | [6] |
| Boiling Point | For comparison, Tropinone has a boiling point of approximately 113 °C. | [6] |
| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol, ether, and chloroform, similar to Tropinone. | [6] |
| pKa | The basicity will be conferred by the tertiary amine. The pKa is expected to be in the range of other tropane alkaloids. | |
| Appearance | Likely a colorless to pale yellow solid or liquid. |
Spectroscopic Characterization
The structural elucidation of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one would rely on a combination of standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group, as well as complex multiplets for the bridgehead and methylene protons of the bicyclic system. The protons alpha to the carbonyl group at C6 would exhibit a downfield shift.
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¹³C NMR: The carbon NMR spectrum would be distinguished by the carbonyl carbon signal at a characteristic downfield chemical shift (typically >200 ppm). The N-methyl carbon and the various methylene and methine carbons of the bicyclic frame would also be identifiable.
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Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically in the region of 1700-1725 cm⁻¹. The C-N stretching of the tertiary amine would also be present.
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Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the bicyclic ring system.
Experimental Protocols for Physicochemical Property Determination
The following are standard, high-level protocols for the experimental determination of the key physicochemical properties of a novel compound like 8-Methyl-8-azabicyclo[3.2.1]octan-6-one.
Determination of Melting Point
This protocol is based on the capillary method, a standard technique for determining the melting point of a solid crystalline substance.
Caption: Workflow for Melting Point Determination.
Causality: A slow heating rate near the melting point is crucial for accurate determination, allowing for thermal equilibrium between the sample and the thermometer.
Determination of pKa via Potentiometric Titration
This method determines the acid dissociation constant by monitoring the pH of a solution as a titrant is added.
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Solution Preparation: Accurately weigh a sample of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent system (e.g., water-ethanol) can be used.
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Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer. Calibrate and immerse a pH electrode in the solution.
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Titration: Add a standardized solution of a strong acid (e.g., HCl) in small, precise increments using a burette.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point of the titration curve.
Self-Validation: The titration should be repeated at least three times to ensure the reproducibility of the results. The shape of the titration curve should conform to the expected sigmoidal curve for a monoprotic base.
Synthesis and Reactivity
The synthesis of 8-Methyl-8-azabicyclo[3.2.1]octan-6-one is not as well-documented as that of tropinone. However, general synthetic strategies for the 8-azabicyclo[3.2.1]octane scaffold often involve intramolecular cyclization reactions.[5] The reactivity of this molecule would be dictated by the nucleophilic tertiary amine and the electrophilic carbonyl carbon. The nitrogen atom can be quaternized with alkyl halides, and the ketone can undergo reactions such as reduction to the corresponding alcohol or reductive amination.
Applications and Future Directions
While specific applications for 8-Methyl-8-azabicyclo[3.2.1]octan-6-one are not established, its structural similarity to biologically active tropane alkaloids suggests potential for its use as a building block in drug discovery.[1] Further research into the synthesis and biological evaluation of this and other tropinone isomers could lead to the discovery of novel therapeutic agents. The development of efficient and stereoselective synthetic routes to such compounds is a key area of interest in medicinal chemistry.[7]
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